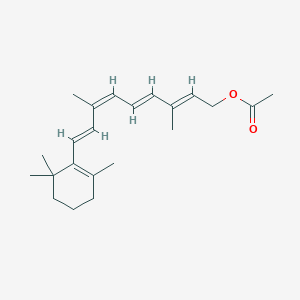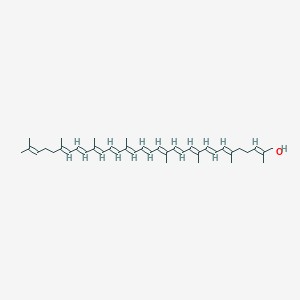![molecular formula C13H19ClN2O2 B018829 Acide 4-[(4-méthylpipérazin-1-yl)méthyl]benzoïque Dihydrochlorure CAS No. 106261-49-8](/img/structure/B18829.png)
Acide 4-[(4-méthylpipérazin-1-yl)méthyl]benzoïque Dihydrochlorure
Vue d'ensemble
Description
L'éthyl ester d'acide stéaridonique est une forme estérifiée de l'acide stéaridonique, un acide gras oméga-3 polyinsaturé. Ce composé se distingue par ses quatre doubles liaisons et est moins soluble dans l'eau que sa forme acide libre, ce qui le rend plus adapté aux compléments alimentaires et aux applications de recherche . L'éthyl ester d'acide stéaridonique est dérivé d'huiles naturelles telles que l'huile de bourrache et l'huile de graines de cassis .
Applications De Recherche Scientifique
Stearidonic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of omega-3 fatty acids and their esters.
Industry: Stearidonic acid ethyl ester is used in the formulation of dietary supplements and nutraceuticals.
Mécanisme D'action
Target of Action
The primary target of 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .
Mode of Action
It is known to cause irritation in the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract, leading to inflammation or other changes.
Biochemical Pathways
Given its impact on the respiratory system , it may influence pathways related to inflammation and immune response.
Pharmacokinetics
Its physical form as a crystalline powder suggests that it could be absorbed through the respiratory tract if inhaled, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys.
Result of Action
The primary result of the action of this compound is respiratory irritation . This suggests that it may cause inflammation in the respiratory tract, leading to symptoms such as coughing, wheezing, or difficulty breathing.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize the risk of inhalation . It is also hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L'éthyl ester d'acide stéaridonique peut être synthétisé par estérification de l'acide stéaridonique avec de l'éthanol. Cette réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer la conversion complète de l'acide en sa forme ester .
Méthodes de production industrielle : Dans les milieux industriels, la production d'éthyl ester d'acide stéaridonique implique souvent la transestérification d'huiles riches en acide stéaridonique. Par exemple, l'huile de soja modifiée peut subir une éthanolyse pour transformer tous les triglycérides en leurs esters éthyliques d'acides gras correspondants . Ce processus est efficace et évolutif, ce qui le rend adapté à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : L'éthyl ester d'acide stéaridonique subit diverses réactions chimiques, notamment :
Oxydation : Les doubles liaisons de l'éthyl ester d'acide stéaridonique le rendent sensible à l'oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir les doubles liaisons en liaisons simples, ce qui donne un ester plus saturé.
Hydrolyse : L'hydrolyse acide ou basique de l'éthyl ester d'acide stéaridonique donne de l'acide stéaridonique et de l'éthanol.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l'ozone.
Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé pour la réduction.
Hydrolyse : L'acide chlorhydrique ou l'hydroxyde de sodium peuvent être utilisés comme catalyseurs pour les réactions d'hydrolyse.
Principaux produits formés :
Oxydation : Hydroperoxydes et autres dérivés oxydatifs.
Réduction : Esters éthyliques d'acides gras saturés.
Hydrolyse : Acide stéaridonique et éthanol.
4. Applications de la recherche scientifique
L'éthyl ester d'acide stéaridonique a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les propriétés et les réactions des acides gras oméga-3 et de leurs esters.
Industrie : L'éthyl ester d'acide stéaridonique est utilisé dans la formulation de compléments alimentaires et de nutraceutiques.
5. Mécanisme d'action
Le mécanisme d'action de l'éthyl ester d'acide stéaridonique implique son incorporation dans les membranes cellulaires, où il influence la fluidité des membranes et l'activité des enzymes et des récepteurs liés à la membrane . Le composé peut moduler les voies de signalisation et la production de médiateurs inflammatoires, contribuant à ses avantages potentiels pour la santé . La forme ester améliore sa solubilité et sa stabilité, le rendant plus efficace dans ces rôles.
Composés similaires :
- Éthyl ester d'acide eicosapentaénoïque
- Éthyl ester d'acide docosahexaénoïque
- Éthyl ester d'acide alpha-linolénique
Comparaison : L'éthyl ester d'acide stéaridonique est unique en raison de ses quatre doubles liaisons, qui confèrent des propriétés chimiques et biologiques distinctes. Par rapport aux esters éthyliques d'acide eicosapentaénoïque et d'acide docosahexaénoïque, l'éthyl ester d'acide stéaridonique est plus facilement converti en acide eicosapentaénoïque dans l'organisme . Cela en fait une source végétale précieuse d'acides gras oméga-3, en particulier pour les personnes qui ne consomment pas de poisson .
Comparaison Avec Des Composés Similaires
- Eicosapentaenoic acid ethyl ester
- Docosahexaenoic acid ethyl ester
- Alpha-linolenic acid ethyl ester
Comparison: Stearidonic acid ethyl ester is unique due to its four double bonds, which confer distinct chemical and biological properties. Compared to eicosapentaenoic acid and docosahexaenoic acid ethyl esters, stearidonic acid ethyl ester is more readily converted to eicosapentaenoic acid in the body . This makes it a valuable plant-based source of omega-3 fatty acids, especially for individuals who do not consume fish .
Propriétés
Numéro CAS |
106261-49-8 |
|---|---|
Formule moléculaire |
C13H19ClN2O2 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H |
Clé InChI |
LODDFOVRTJETGH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |
SMILES canonique |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
Apparence |
Powder |
| 106261-49-8 | |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)







![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)



